![molecular formula C9H6Cl2N2O4S2 B046102 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-72-9](/img/structure/B46102.png)
3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide, commonly known as CMT-3, is a benzothiadiazine derivative. It is a potent inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases that are involved in extracellular matrix (ECM) degradation. CMT-3 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and periodontitis.
作用機序
CMT-3 inhibits 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide by binding to the active site of the enzyme. 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide are involved in the degradation of ECM proteins, which are important for maintaining tissue structure and function. By inhibiting MMP activity, CMT-3 can prevent ECM degradation and preserve tissue integrity.
生化学的および生理学的効果
CMT-3 has been shown to have anti-inflammatory and anti-angiogenic effects. It can also induce apoptosis in cancer cells and inhibit tumor growth. Additionally, CMT-3 has been shown to have antibacterial properties and can inhibit the growth of periodontal pathogens.
実験室実験の利点と制限
One advantage of using CMT-3 in lab experiments is its potent inhibitory activity against 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide. However, CMT-3 can be cytotoxic at high concentrations, which can limit its use in certain experiments. Additionally, CMT-3 has poor solubility in water, which can make it difficult to work with in some experimental settings.
将来の方向性
1. Development of more soluble derivatives of CMT-3 for improved efficacy in vivo.
2. Evaluation of CMT-3 in combination with other anti-cancer drugs for enhanced therapeutic efficacy.
3. Investigation of the potential use of CMT-3 in treating other diseases, such as fibrosis and atherosclerosis.
4. Development of MMP-targeted imaging agents using CMT-3 as a lead compound.
5. Study of the effect of CMT-3 on other biological pathways, such as the immune system and oxidative stress.
合成法
CMT-3 can be synthesized by reacting 5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide with sodium hydroxide and chloroacetic acid. The reaction yields CMT-3 as a white powder.
科学的研究の応用
CMT-3 has been shown to have anti-tumor properties by inhibiting the activity of 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide, which are involved in tumor invasion and metastasis. CMT-3 has also been studied for its potential use in treating arthritis, as it can inhibit cartilage degradation by 3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide. Additionally, CMT-3 has been shown to have antibacterial properties and has been studied for its potential use in treating periodontitis.
特性
CAS番号 |
114260-72-9 |
|---|---|
製品名 |
3-[(Carboxymethyl)thio]-5,7-dichloro-4H-1,2,4-benzothiadiazine 1,1-dioxide |
分子式 |
C9H6Cl2N2O4S2 |
分子量 |
341.2 g/mol |
IUPAC名 |
2-[(5,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H6Cl2N2O4S2/c10-4-1-5(11)8-6(2-4)19(16,17)13-9(12-8)18-3-7(14)15/h1-2H,3H2,(H,12,13)(H,14,15) |
InChIキー |
MOBWIOHKVSJAIB-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Cl)Cl |
正規SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)SCC(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



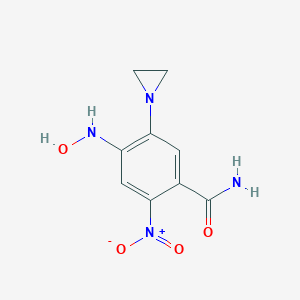
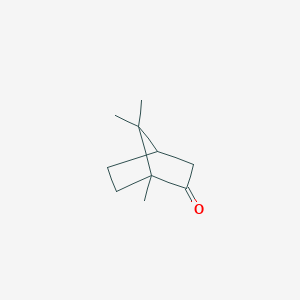
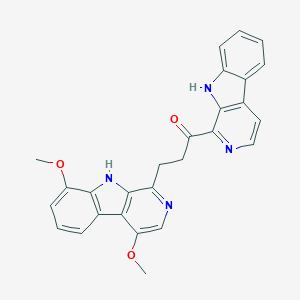
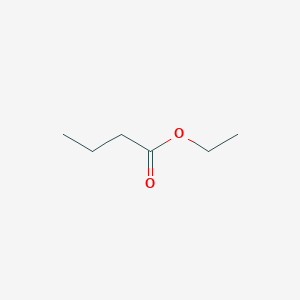
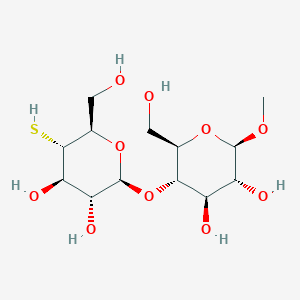
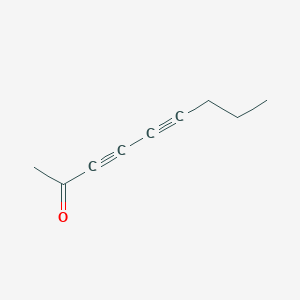
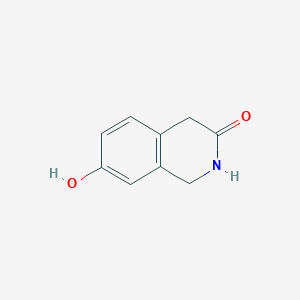
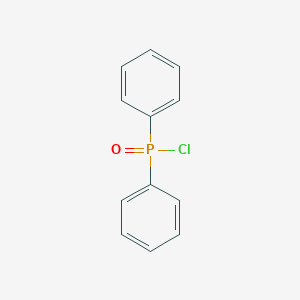

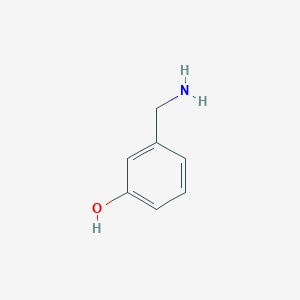
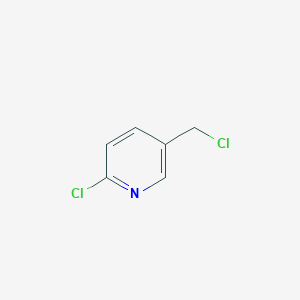
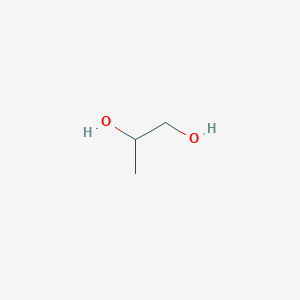
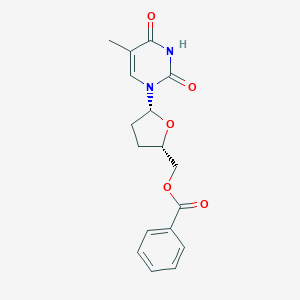
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)